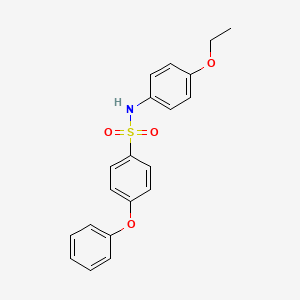

N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-2-24-17-10-8-16(9-11-17)21-26(22,23)20-14-12-19(13-15-20)25-18-6-4-3-5-7-18/h3-15,21H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYAGTWBLSEGCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 4-phenoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and molecular features of N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide with analogous sulfonamides:

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Electronic Effects | Lipophilicity (Predicted) |

|---|---|---|---|---|

| This compound | 375.41 | 4-ethoxy, 4-phenoxy | Electron-donating (ethoxy, phenoxy) | High |

| N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | 289.35 | 4-acetyl, 4-methyl | Electron-withdrawing (acetyl) | Moderate |

| N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide | 291.34 | 4-methoxy, methyl | Electron-donating (methoxy) | Moderate |

| N-(4-Ethoxyphenyl)-3-hydrobutanamide (Bucetin) | 207.27 | 4-ethoxy, butanamide | Electron-donating (ethoxy) | Moderate |

- Ethoxy vs.

- Phenoxy vs. Acetyl: The phenoxy group’s electron-rich nature contrasts with the electron-withdrawing acetyl group in N-(4-acetylphenyl)-4-methylbenzenesulfonamide, affecting binding interactions .

Crystallography and Stability

- Crystal Packing: N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide () exhibits intermolecular hydrogen bonds (N–H···O and C–H···O), stabilizing its crystal lattice. The target compound’s phenoxy group may introduce steric hindrance, altering packing efficiency .

Reaction Conditions and Yields

- Target Compound: Synthesis likely involves sulfonylation of 4-phenoxybenzenesulfonyl chloride with 4-ethoxyaniline, though specific details are absent in the evidence.

- Analogous Syntheses :

Analytical Characterization

- HPLC : Used for purity assessment (e.g., 96% purity in ) .

- NMR/IR : Critical for confirming substituent positions, as seen in ’s detailed $ ^1H $ NMR data .

Enzyme Inhibition

- Mcl-1 Inhibition: The tetrazolylmethylthio-substituted sulfonamide in shows selective Mcl-1 inhibition, suggesting that electron-rich substituents (e.g., phenoxy in the target) may enhance protein binding .

Toxicity Considerations

- 4-Ethoxyphenyl Metabolism : Bucetin () undergoes deacylation to 4-ethoxyaniline, linked to renal toxicity. This raises concerns about the target compound’s metabolic fate .

Biological Activity

N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide is a sulfonamide derivative that has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a phenoxybenzene moiety, which contributes to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), the compound disrupts folic acid production, leading to impaired bacterial growth and replication. Additionally, the compound has been studied for its potential effects on cancer cells, particularly through mechanisms involving apoptosis induction.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, making it a candidate for further development as an antibiotic agent. The structure-activity relationship (SAR) studies highlight the importance of the sulfonamide group in conferring these properties.

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism involves cell cycle arrest and modulation of apoptotic pathways, particularly through the activation of caspase-3 and alterations in the expression of pro-apoptotic and anti-apoptotic proteins .

Table 1: In Vitro Antitumor Activity

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 | 6.92 | 99.98 |

| A549 | 8.99 | 100.07 |

| DU145 | 7.89 | 99.93 |

| MCF7 | 8.26 | 100.39 |

This table summarizes the in vitro anti-tumor activity of this compound against various cancer cell lines, indicating its effectiveness compared to established treatments like Sunitinib .

Case Study: Mechanism Exploration

A study investigated the effects of this compound on HepG2 cells, revealing that treatment led to a significant increase in S-phase arrest in the cell cycle analysis. Flow cytometry results indicated that treated cells showed increased percentages in S-phase compared to controls, suggesting that the compound effectively inhibits cell cycle progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, sulfonylation of 4-phenoxybenzenesulfonyl chloride with 4-ethoxyaniline in anhydrous dichloromethane, using triethylamine as a base, yields the target compound. Post-synthesis purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Purity ≥98% can be achieved by optimizing reaction stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and monitoring reaction progress via TLC (Rf = 0.45 in 3:7 ethyl acetate/hexane) .

Q. How is the molecular structure of this sulfonamide confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for structural elucidation. Single crystals grown via slow evaporation in ethanol are analyzed using SHELX software (SHELXS for structure solution, SHELXL for refinement). Key parameters include bond angles (C-S-N ≈ 108°) and torsion angles (phenoxy-phenyl dihedral angle ~45°). Complementary techniques like H/C NMR (e.g., sulfonamide NH proton at δ 10.2 ppm in DMSO-d6) and high-resolution mass spectrometry (HRMS m/z [M+H] calc. 414.1234, observed 414.1236) validate the structure .

Q. What experimental methods are used to determine solubility and partition coefficients (logP)?

- Methodology :

- Solubility : Shake-flask method in phosphate-buffered saline (pH 7.4) at 25°C. Saturation concentration is quantified via HPLC (C18 column, UV detection at 254 nm).

- logP : Reverse-phase HPLC using a calibration curve with known standards (e.g., octanol-water partitioning). Typical logP for this compound is ~3.2, indicating moderate lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this sulfonamide in enzyme inhibition studies?

- Methodology :

Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Key residues (e.g., Zn-binding His94) and hydrogen bonds (sulfonamide O to Thr199) are prioritized.

In Vitro Assays : Measure IC values via stopped-flow CO hydration assay. Compare with analogs (e.g., methoxy vs. ethoxy substituents) to identify substituent effects. Data contradictions (e.g., higher potency but lower solubility) are resolved by correlating logP with membrane permeability .

Q. What strategies mitigate conflicting bioactivity data in cell-based assays?

- Methodology :

- Controlled Variables : Standardize cell lines (e.g., HEK293 vs. HeLa), passage number, and incubation time.

- Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and orthogonal assays (e.g., Western blotting alongside viability assays).

- Batch Analysis : Test multiple synthetic batches to exclude impurities (e.g., residual sulfonyl chloride) via LC-MS. Discrepancies in IC values >20% warrant re-evaluation of synthesis protocols .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising yield?

- Methodology :

- DoE Approach : Use a 3 factorial design to test temperature (25–60°C) and solvent polarity (dichloromethane vs. THF). Response surface modeling identifies optimal conditions (e.g., 40°C in THF, 85% yield).

- Catalyst Screening : Evaluate Pd/C vs. polymer-supported bases for byproduct reduction.

- Continuous Flow Systems : Implement microreactors to enhance mixing and reduce reaction time (from 12 h to 2 h) .

Q. What analytical techniques resolve crystallographic disorder in sulfonamide derivatives?

- Methodology :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for crystals with >5% twinning.

- Dynamic Disorder Modeling : Apply anisotropic displacement parameters (ADPs) for flexible ethoxy groups.

- Complementary Spectroscopy : Compare X-ray data with solid-state NMR C CP-MAS to validate conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.